molecular formula C20H18N4OS2 B12139414 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12139414
M. Wt: 394.5 g/mol
InChI Key: IOYBTWPDFQKGTG-UHFFFAOYSA-N
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Description

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (hereafter referred to as Compound A) is a triazole-thio-acetamide derivative characterized by:

  • A 4-ethyl-1,2,4-triazole core substituted with a thiophen-2-yl group at position 3.
  • A sulfanylacetamide side chain linked to a naphthalen-1-yl group.

This structure combines electron-rich heterocycles (triazole and thiophene) with a bulky aromatic moiety (naphthalene), which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C20H18N4OS2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H18N4OS2/c1-2-24-19(17-11-6-12-26-17)22-23-20(24)27-13-18(25)21-16-10-5-8-14-7-3-4-9-15(14)16/h3-12H,2,13H2,1H3,(H,21,25)

InChI Key

IOYBTWPDFQKGTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate thiophene-containing precursors.

    Attachment of the Naphthalene Moiety: This step involves the reaction of the triazole intermediate with naphthalene derivatives under specific conditions, often using coupling agents and catalysts to facilitate the reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Functional Implications

Key structural variations among analogs include:

Substituents on the triazole ring :

  • Position 4 : Typically ethyl (Compound A, VUAA1) or allyl ().
  • Position 5 : Thiophen-2-yl (Compound A), pyridinyl (VUAA1, OLC15), or substituted phenyl groups ().

Aryl groups on the acetamide :

  • Naphthalen-1-yl (Compound A), 4-ethylphenyl (VUAA1), 4-isopropylphenyl (OLC-12), or fluorophenyl ().

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name / ID Triazole Substituents Acetamide Aryl Group Key Activity/Property Reference
Compound A 4-ethyl, 5-thiophen-2-yl Naphthalen-1-yl Unknown (structural focus)
VUAA1 (N-(4-ethylphenyl)-...) 4-ethyl, 5-3-pyridinyl 4-ethylphenyl Orco agonist (insect odorant receptor)
OLC15 (N-(4-butylphenyl)-...) 4-ethyl, 5-2-pyridinyl 4-butylphenyl Orco antagonist
6a () 4-allyl, 5-pyridin-2-yl Phenyl Melting point: 182–184°C, yield: 65%
N-(4-fluorophenyl)-... () 4-ethyl, 5-thiophen-2-yl 4-fluorophenyl Potential kinase inhibitor (ZINC ID)
KA3 () 4-[(substituted aryl)methyl] Substituted phenyl Antimicrobial, antioxidant

Physicochemical Properties

  • Melting Points : Allyl-substituted triazoles (e.g., 6a: 182–184°C ) generally exhibit higher melting points than ethyl-substituted analogs, likely due to reduced steric hindrance and enhanced crystallinity.
  • Solubility : The naphthalen-1-yl group in Compound A may reduce aqueous solubility compared to phenyl or fluorophenyl analogs (), but improve lipophilicity for membrane penetration.

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